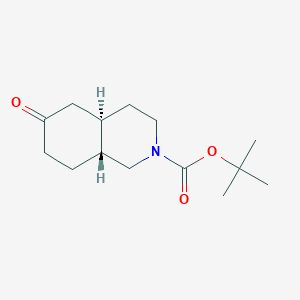
trans-N-Boc-octahydro-isoquinolin-6-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
trans-N-Boc-octahydro-isoquinolin-6-one: is a cyclic amino acid with the molecular formula C14H23NO3 and a molecular weight of 253.34 g/mol. This compound has garnered significant attention in the scientific community due to its unique physical and chemical properties.
Applications De Recherche Scientifique
Chemistry: In chemistry, trans-N-Boc-octahydro-isoquinolin-6-one is used as a building block for the synthesis of more complex molecules.
Biology: In biology, this compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action and potential therapeutic uses.
Medicine: In medicine, this compound is explored for its potential as a drug candidate. Its unique chemical properties make it a promising candidate for the development of new pharmaceuticals.
Industry: In industry, this compound is used in the production of specialty chemicals and materials. Its versatility and reactivity make it valuable for various industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of trans-N-Boc-octahydro-isoquinolin-6-one typically involves the protection of the amino group with a Boc (tert-butoxycarbonyl) group, followed by cyclization to form the octahydro-isoquinolin-6-one structure. The reaction conditions often include the use of organic solvents and catalysts to facilitate the cyclization process.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions: trans-N-Boc-octahydro-isoquinolin-6-one can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Nucleophiles, electrophiles
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Mécanisme D'action
The mechanism of action of trans-N-Boc-octahydro-isoquinolin-6-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and application.
Comparaison Avec Des Composés Similaires
trans-BOC-OH: Another cyclic amino acid with similar structural features.
Benzimidazo[2,1-a]isoquinolin-6(5H)-one: A structurally unique class of tetracyclic N-heterocycles with diverse biological activities.
Uniqueness: trans-N-Boc-octahydro-isoquinolin-6-one is unique due to its specific cyclic structure and the presence of the Boc protecting group. This combination of features imparts distinct physical and chemical properties, making it valuable for various scientific and industrial applications.
Propriétés
Numéro CAS |
146610-24-4 |
|---|---|
Formule moléculaire |
C14H23NO3 |
Poids moléculaire |
253.34 g/mol |
Nom IUPAC |
tert-butyl (4aS,8aS)-6-oxo-1,3,4,4a,5,7,8,8a-octahydroisoquinoline-2-carboxylate |
InChI |
InChI=1S/C14H23NO3/c1-14(2,3)18-13(17)15-7-6-10-8-12(16)5-4-11(10)9-15/h10-11H,4-9H2,1-3H3/t10-,11+/m0/s1 |
Clé InChI |
MNWQGQXNDLLERG-WDEREUQCSA-N |
SMILES |
CC(C)(C)OC(=O)N1CCC2CC(=O)CCC2C1 |
SMILES isomérique |
CC(C)(C)OC(=O)N1CC[C@H]2CC(=O)CC[C@@H]2C1 |
SMILES canonique |
CC(C)(C)OC(=O)N1CCC2CC(=O)CCC2C1 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


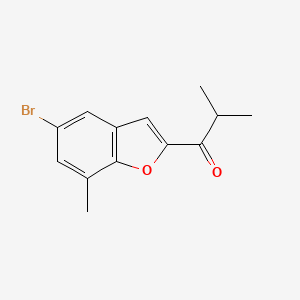
![2-amino-1-[4-(trifluoromethyl)piperidin-1-yl]ethan-1-one](/img/structure/B1444225.png)
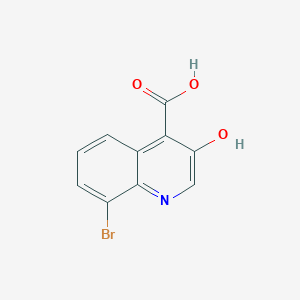
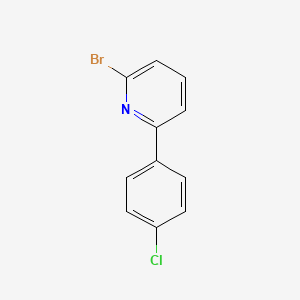
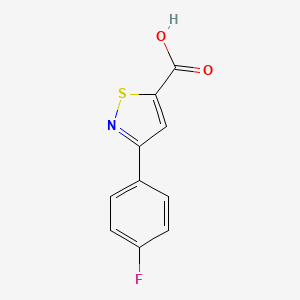
![1-[(1-Hydroxycyclohexyl)methyl]azetidin-3-ol](/img/structure/B1444230.png)
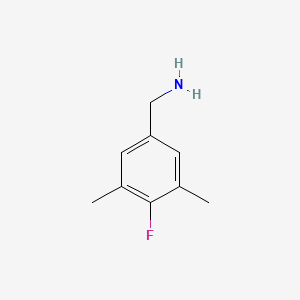
![1-{[4-(Pyrimidin-2-yl)piperazin-1-yl]methyl}cyclopropan-1-amine](/img/structure/B1444233.png)
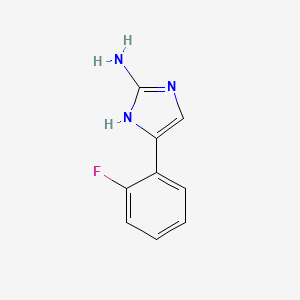
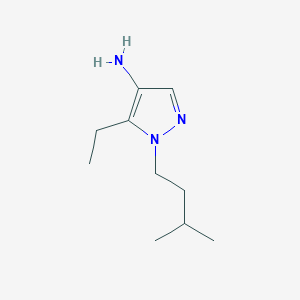
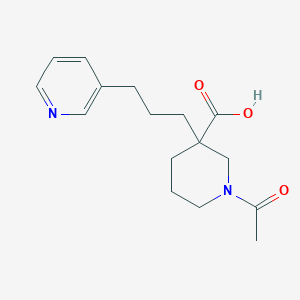
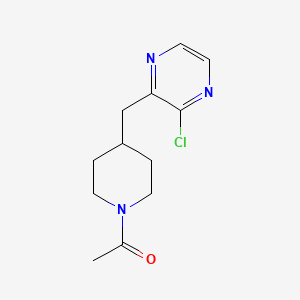
![tert-Butyl 2-(2-chloro-4-pyrimidinyl)-4-oxo-1,4,6,7-tetrahydro-5H-pyrrolo[3,2-c]pyridine-5-carboxylate](/img/structure/B1444241.png)
![1-(2-amino-5,7-dihydro-4H-thieno[2,3-c]pyran-3-yl)ethanone](/img/structure/B1444244.png)
